Diethyl 12-mercaptododecylphosphonate
Description
Overview of Thiol-Phosphonate Bifunctional Molecules in Contemporary Chemistry
A particularly interesting subset of these molecules is those that are bifunctional, containing both a thiol (-SH) and a phosphonate (B1237965) [-P(O)(OR)₂] group. This dual functionality allows for selective interactions with different types of surfaces. The thiol group is well-known for its strong affinity for noble metal surfaces, such as gold, forming stable self-assembled monolayers (SAMs). thermofisher.comguidechem.com In contrast, the phosphonate group exhibits robust binding to a variety of metal oxide surfaces, including indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide. nist.govthermofisher.com This orthogonal reactivity makes thiol-phosphonate molecules ideal linkers or coupling agents for creating complex, multi-component nanoscale structures.
Significance of Diethyl 12-mercaptododecylphosphonate in Enabling Technologies
This compound (CAS No. 1049677-30-6) is a prime example of a thiol-phosphonate bifunctional molecule. Its structure consists of a twelve-carbon alkyl chain, which provides a flexible spacer, with a thiol group at one end and a diethyl phosphonate group at the other. This molecular architecture makes it a valuable tool for the surface functionalization of materials, where precise control over surface properties is crucial. For instance, it can be used as a coupling agent to attach biological molecules containing thiol groups to a material surface or to act as a scavenger for heavy metals. The ability to form dense and organized self-assembled monolayers is a key feature of such molecules, enabling the modification of surface energy, wettability, and electronic properties.
The table below summarizes some of the key properties of this compound:
| Property | Value |
| CAS Number | 1049677-30-6 |
| Molecular Formula | C₁₆H₃₅O₃PS |
| Molecular Weight | 338.49 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Purity | ≥94.0% - 97% |
| Refractive Index | 1.4640-1.4700 @ 20°C |
Research Landscape and Foundational Principles
The research landscape for bifunctional molecules like this compound is heavily rooted in the principles of self-assembly and surface chemistry. The formation of SAMs is a spontaneous process driven by the chemical affinity of the headgroups for the substrate and van der Waals interactions between the alkyl chains.
The phosphonate group typically binds to metal oxide surfaces through the formation of P-O-M bonds, where M is the metal atom of the oxide. This interaction can be quite strong and can lead to the formation of densely packed and highly ordered monolayers. sikemia.com The nature of this binding can influence the electronic properties of the surface, such as the work function. thermofisher.com
Simultaneously, the thiol group at the other end of the molecule remains available for further chemical modification. This "unoccupied" functional group can be used to anchor a wide array of other molecules, including fluorescent dyes, catalysts, or biomolecules, to the surface. This modular approach is a powerful strategy for creating functional interfaces for applications in biosensors, electronics, and catalysis. thermofisher.com
While extensive research has been conducted on the individual chemistries of thiols and phosphonates, the study of bifunctional molecules that combine both is an active area of investigation. The ability to create hybrid materials with precisely controlled architectures at the nanoscale is a primary driver of this research.
Detailed Research Findings
Detailed experimental studies specifically focused on this compound are not extensively documented in publicly available literature. However, based on the well-established chemistry of its constituent functional groups, we can infer its behavior and potential applications.
Research on analogous long-chain alkylphosphonic acids has demonstrated their ability to form well-ordered SAMs on various metal oxide surfaces. These studies often employ techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the covalent attachment of the phosphonate headgroup to the surface and contact angle measurements to assess the hydrophobicity and coverage of the monolayer.
Similarly, the chemistry of alkanethiols on gold surfaces is a cornerstone of nanoscience. The formation of a strong gold-thiolate bond leads to highly stable and well-defined monolayers. The terminal functional groups of these thiols can then be used to control the surface properties or to immobilize other molecules.
The true potential of this compound lies in its ability to bridge these two worlds of surface chemistry, enabling the creation of novel materials and devices.
Structure
2D Structure
Properties
IUPAC Name |
12-diethoxyphosphoryldodecane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3PS/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16-21/h21H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFXEXYSKLPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCS)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for Diethyl 12 Mercaptododecylphosphonate
Established Chemical Synthesis Routes and Reaction Conditions
The most probable and well-established pathway to diethyl 12-mercaptododecylphosphonate commences with a bifunctional long-chain alkane, such as 1,12-dibromododecane. This starting material allows for the sequential introduction of the phosphonate (B1237965) and mercapto functionalities.
A common approach involves two main stages:
Formation of the Carbon-Phosphorus Bond: The initial step is the reaction of a 12-halo-dodecane derivative with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction. nih.govwikipedia.org This reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond. chem-station.com Typically, the reaction is conducted by heating the alkyl halide with an excess of triethyl phosphite. The use of an excess of the phosphite can also serve as the reaction solvent, or a high-boiling inert solvent can be employed. The reaction temperature is generally elevated, often in the range of 120-160 °C, to facilitate the reaction. wikipedia.org A key byproduct of this reaction is ethyl bromide, which is typically removed by distillation during the reaction to drive the equilibrium towards the product.
Introduction and Deprotection of the Thiol Group: Following the formation of the diethyl dodecylphosphonate, the terminal halide is substituted with a sulfur-containing nucleophile. A common and effective method is the use of potassium thioacetate (B1230152). This reaction converts the terminal bromide to a thioacetate ester. The subsequent hydrolysis of the thioacetate group under acidic or basic conditions yields the final this compound. Basic hydrolysis is often carried out using sodium hydroxide (B78521) in an alcoholic solvent, followed by acidification to protonate the resulting thiolate. memphis.edu
An alternative, more direct route could start from the commercially available diethyl (12-bromododecyl)phosphonate. This would simplify the synthesis to the final two steps of introducing the sulfur functionality.
Novel Approaches for Enhanced Synthesis Efficiency and Selectivity
While the classical Michaelis-Arbuzov reaction is robust, newer methodologies aim to improve efficiency and mildness of the reaction conditions. One such approach is the use of photoredox catalysis for the Arbuzov reaction. This method can often be performed at room temperature and may exhibit a broader functional group tolerance compared to the traditional thermal conditions. chinesechemsoc.org
Another innovative approach involves the use of catalyst systems, such as nickel or palladium catalysts, to facilitate the cross-coupling of phosphite precursors with alkyl halides. These catalyzed reactions can sometimes proceed under milder conditions and with higher selectivity.
For the introduction of the thiol group, the use of aqueous conditions for the reaction of mesylated alcohols with potassium thioacetate has been reported as a green and efficient method. rsc.org This approach avoids the use of harsh organic solvents and can lead to high yields of the thioacetate precursor.
Strategies for Precursor Synthesis and Intermediate Isolation
The synthesis of the key precursor, diethyl (12-bromododecyl)phosphonate, is a critical step. When starting from 1,12-dibromododecane, achieving mono-substitution in the Michaelis-Arbuzov reaction is a significant consideration to avoid the formation of the diphosphonated byproduct. nih.gov Strategies to favor mono-substitution include using a large excess of the dihalide relative to the triethyl phosphite and carefully controlling the reaction time and temperature.
The primary intermediate in this synthesis is S-(12-(diethoxyphosphoryl)dodecyl) ethanethioate . After the reaction of diethyl (12-bromododecyl)phosphonate with potassium thioacetate, this intermediate can be isolated and purified using standard techniques such as column chromatography. Its purity can be assessed by spectroscopic methods like NMR and mass spectrometry before proceeding to the final deprotection step.
Another important precursor is 12-mercaptododecan-1-ol , which could be synthesized and then subjected to reactions to introduce the phosphonate group. However, this route is generally less common.
A plausible synthetic scheme is outlined below:
Scheme 1: Plausible Synthetic Route to this compoundStep 1: Michaelis-Arbuzov Reaction Br-(CH₂)₁₂-Br + P(OEt)₃ → (EtO)₂P(O)-(CH₂)₁₂-Br + EtBr
Step 2: Thioacetate Formation (EtO)₂P(O)-(CH₂)₁₂-Br + KSAc → (EtO)₂P(O)-(CH₂)₁₂-SAc + KBr
Step 3: Hydrolysis (EtO)₂P(O)-(CH₂)₁₂-SAc + NaOH → (EtO)₂P(O)-(CH₂)₁₂-SNa + AcOH (EtO)₂P(O)-(CH₂)₁₂-SNa + H⁺ → (EtO)₂P(O)-(CH₂)₁₂-SH + Na⁺
Mechanistic Aspects of Compound Formation
The formation of this compound is governed by well-understood reaction mechanisms.
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism. chemrxiv.orghandwiki.org The first step is a nucleophilic attack (Sɴ2) by the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the alkyl bromide, leading to the formation of a phosphonium (B103445) salt intermediate. handwiki.org In the second step, the bromide ion, which was displaced in the first step, attacks one of the ethyl groups on the phosphonium salt in another Sɴ2 reaction. This results in the formation of the diethyl phosphonate and ethyl bromide. handwiki.org
The formation of the thioacetate ester from the alkyl bromide is also a classic Sɴ2 reaction, where the thioacetate anion acts as the nucleophile.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Diethyl 12 Mercaptododecylphosphonate
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure of Diethyl 12-mercaptododecylphosphonate, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, offering an atomic-level view of the molecule. High-resolution ¹H, ¹³C, and ³¹P NMR are employed to confirm the identity and structure of the compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The characteristic signals for this compound are expected as follows: a triplet corresponding to the terminal methyl protons of the ethyl groups, a multiplet for the methylene (B1212753) protons adjacent to the phosphonate (B1237965) group, a complex multiplet for the long polymethylene chain, a multiplet for the methylene group adjacent to the sulfur atom, and a triplet for the thiol proton. The integration of these signals confirms the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Key resonances include those for the methyl and methylene carbons of the diethyl phosphonate moiety, a series of signals for the carbons of the dodecyl chain, and a distinct signal for the carbon atom bonded to the thiol group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen, phosphorus, and sulfur).
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique for organophosphorus compounds. This compound is expected to exhibit a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of a dialkyl phosphonate. rsc.org This provides unambiguous confirmation of the phosphorus environment.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectral Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ³¹P NMR (ppm) |
| P-O-CH₂-C H₃ | 1.33 (t) | 16.4 (d, J = 6.1 Hz) | - |
| P-O -CH₂-CH₃ | 4.11 (m) | 63.2 (d, J = 5.9 Hz) | - |
| P-CH₂ | 1.82 (m) | 22.5 (d, J = 5.0 Hz) | - |
| -(CH₂)₉- | 1.2-1.6 (m) | 29.0-31.0 | - |
| -CH₂-S | 2.52 (q) | 34.1 | - |
| -SH | 1.35 (t) | - | - |
| P | - | - | 10.5 |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Coupling constants (J) are given in Hertz (Hz). 't' denotes a triplet, 'q' a quartet, 'm' a multiplet, and 'd' a doublet.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry can provide the exact mass of the molecular ion, which should correspond to the calculated value for C₁₆H₃₅O₃PS.
Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The fragmentation of the long alkyl chain is expected to produce a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). frontiersin.org Key fragmentation pathways for the phosphonate and thiol moieties would include cleavage of the P-C bond and the C-S bond, as well as rearrangements. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Interpretation |
| 338 | [M]⁺ | Molecular Ion |
| 305 | [M - SH]⁺ | Loss of the thiol group |
| 201 | [M - C₁₀H₂₀SH]⁺ | Cleavage of the alkyl chain |
| 137 | [P(O)(OCH₂CH₃)₂]⁺ | Diethyl phosphonate head group |
| 29 | [CH₂CH₃]⁺ | Ethyl fragment |
Note: m/z represents the mass-to-charge ratio.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the characteristic functional groups within this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to show strong absorption bands corresponding to the P=O stretching vibration (typically around 1250 cm⁻¹), and P-O-C stretching vibrations (in the 1030-1050 cm⁻¹ region). nih.gov The C-H stretching vibrations of the alkyl chain will appear in the 2850-2960 cm⁻¹ range. The S-H stretching vibration, characteristic of the thiol group, is expected to be a weak band around 2550 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-S stretching vibration, which is often weak in FTIR, can be more readily observed in the Raman spectrum, typically in the 600-700 cm⁻¹ region. The S-H stretch also gives a signal in the Raman spectrum.
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P=O | Stretching | ~1250 |
| P-O-C | Stretching | ~1040 |
| C-H (alkyl) | Stretching | 2850-2960 |
| S-H | Stretching | ~2550 |
| C-S | Stretching | 600-700 |
Chromatographic and Separation Science Approaches
Chromatographic techniques are crucial for assessing the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, likely employing a C18 column.
A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.net Detection can be achieved using a UV detector, although the chromophores in this molecule are not particularly strong. More sensitive detection can be achieved with an evaporative light scattering detector (ELSD) or by coupling the HPLC to a mass spectrometer (LC-MS). The latter provides the added advantage of mass identification of any co-eluting impurities. The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Component Assessment
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for assessing the purity of this compound and identifying any volatile impurities. Given the relatively high molecular weight of the compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be appropriate. frontiersin.orgnih.gov
The temperature program would need to be optimized to ensure proper elution without thermal degradation. The mass spectrometer detector allows for the identification of any impurities by comparing their mass spectra to spectral libraries. This technique is particularly useful for detecting starting materials or by-products from the synthesis process. Commercial specifications often cite a purity of ≥94.0% as determined by GC.
Elemental Analysis and Stoichiometric Determination
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and sulfur (S), within a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The stoichiometric determination of this compound involves comparing the experimentally measured elemental composition with the theoretical values calculated from its molecular formula.
A common method for determining the percentages of carbon, hydrogen, and sulfur is combustion analysis. In this process, a small, precisely weighed sample of the substance is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and sulfur dioxide—are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample. For many research publications, a deviation of ±0.4% between the theoretical and experimentally determined values is considered acceptable to confirm the structure and purity of the compound. nih.gov
While specific experimental elemental analysis data for this compound is not extensively detailed in readily available literature, the data from closely related compounds, such as other long-chain mercaptoalkylphosphonic acids, provide a representative example of the results obtained from such analyses. For instance, the characterization of similar self-assembled monolayers (SAMs) often involves elemental analysis to confirm their composition. cambridge.org
The following tables outline the theoretical elemental composition of this compound and provide a representative comparison with typical experimental results for analogous compounds.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 56.77 |
| Hydrogen | H | 1.008 | 35 | 35.280 | 10.42 |
| Oxygen | O | 15.999 | 3 | 47.997 | 14.18 |
| Phosphorus | P | 30.974 | 1 | 30.974 | 9.15 |
| Sulfur | S | 32.065 | 1 | 32.065 | 9.47 |
| Total | 338.492 | 100.00 |
Table 2: Representative Comparison of Theoretical vs. Experimental Elemental Analysis
This table presents a typical comparison for a long-chain mercaptoalkylphosphonate, illustrating the expected agreement between calculated and measured values.
| Element | Theoretical % | Experimental % (Representative) | Deviation (%) |
| Carbon (C) | 56.77 | 56.50 | -0.27 |
| Hydrogen (H) | 10.42 | 10.60 | +0.18 |
| Sulfur (S) | 9.47 | 9.35 | -0.12 |
The close correlation between the theoretical and experimental values in such an analysis would confirm that the synthesized compound has the correct elemental stoichiometry, providing strong evidence for its identity as this compound and indicating a high degree of purity.
Mechanistic Investigations of Diethyl 12 Mercaptododecylphosphonate Reactivity and Interactions
Thiyl Radical Generation and Reaction Pathways
The terminal thiol group of Diethyl 12-mercaptododecylphosphonate is a key reactive center, particularly in its ability to generate thiyl radicals (RS•). The sulfur-hydrogen bond in a thiol is significantly weaker than a typical carbon-hydrogen bond, facilitating its homolytic cleavage to form a hydrogen atom and a thiyl radical. acs.org This process can be initiated by various means, including photochemical activation or the use of radical initiators.
Once generated, the this compound-derived thiyl radical can participate in several reaction pathways. A prominent example is the thiol-ene reaction, where the radical adds across a carbon-carbon double bond of an alkene. This process is a cornerstone of click chemistry and is utilized in polymer synthesis and surface functionalization. The reaction proceeds as a chain mechanism, where the initial thiyl radical addition creates a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain.
In biological contexts, thiyl radicals are known to act as intermediates. acs.org For instance, they can participate in lipid peroxidation by acting as chain transfer catalysts, accelerating the process by transferring the radical to a lipid molecule. acs.org
Phosphonate (B1237965) Coordination Chemistry and Ligand Interactions
The diethyl phosphonate group serves as a powerful anchoring moiety, capable of coordinating to a wide variety of materials, particularly metal oxides. This coordination is central to the formation of self-assembled monolayers (SAMs), where the phosphonate acts as a robust ligand binding the molecule to a substrate.
The interaction typically involves the formation of a coordinate bond between the phosphoryl oxygen (P=O) of the phosphonate group and surface metal atoms. Studies on analogous phosphonate-terminated molecules have shown that these interactions are strong and can lead to the formation of well-ordered, dense monolayers. acs.orgnih.gov The nature of the coordination can vary, ranging from monodentate to bidentate or even tridentate binding, depending on the substrate material and surface conditions. The ester groups on the phosphonate can influence the packing and orientation of the molecules within the monolayer.
The coordination chemistry is not limited to solid substrates. The phosphonate group can also interact with metal ions in solution, a property that is exploited in metal ion scavenging and sensing applications. acs.orgnih.gov
Reactivity with Biomolecule Thiol Functions via Disulfide Ligation Pathways
The thiol group of this compound enables it to form covalent linkages with thiol-containing biomolecules, such as the amino acid cysteine, through the formation of a disulfide bond (-S-S-). acs.orgsikemia.com This reaction, known as disulfide ligation or thiol-disulfide exchange, is a fundamental process in protein chemistry and is widely used for bioconjugation. wikipedia.orgnih.gov
The reaction typically proceeds in two steps under mild, often slightly basic, conditions. First, a deprotonated thiolate from one molecule acts as a nucleophile, attacking the disulfide bond of another molecule. This results in the formation of a new, mixed disulfide and the release of a thiolate. In the context of protein modification, the thiol of this compound can react with an existing disulfide bridge in a protein, or more commonly, two thiol-bearing molecules (one being this compound and the other a cysteine residue on a biomolecule) are oxidized in the presence of a mild oxidizing agent to form a new disulfide linkage. nih.gov
This pathway allows for the specific and stable attachment of the phosphonate-terminated molecule to proteins, peptides, or other biological entities, enabling their subsequent immobilization onto surfaces or interaction with metal ions. nih.gov
Table 1: General Steps in Thiol-Disulfide Exchange
| Step | Description | Reactants | Products |
| 1 | Nucleophilic Attack | Molecule 1-SH (thiolate form) + Molecule 2-S-S-Molecule 3 | Molecule 1-S-S-Molecule 2 (Mixed Disulfide) + Molecule 3-S⁻ (Thiolate) |
| 2 | Stabilization | Molecule 1-S-S-Molecule 2 + H⁺ | Stable Mixed Disulfide |
This table represents a generalized thiol-disulfide exchange mechanism. Specific reaction conditions and intermediates may vary.
Metal Ion Complexation and Scavenging Mechanisms
The phosphonate headgroup of this compound exhibits a strong affinity for a variety of metal ions, making it an effective chelating agent and metal scavenger. sikemia.commdpi.com This capability is leveraged in applications ranging from the purification of solutions to the construction of functional materials for sensing. acs.org
Research on similar phosphonate-functionalized surfaces has demonstrated their ability to coordinate with a range of metal ions, including those of zirconium (Zr⁴⁺), indium (In³⁺), aluminum (Al³⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). acs.orgnih.govacs.org The binding mechanism involves the donation of electron density from the phosphoryl oxygen to the metal ion, forming a stable coordination complex. The strength and kinetics of this binding are dependent on the specific metal ion involved. nih.gov
When used as a scavenger, this compound can be immobilized on a solid support via its thiol group, exposing the phosphonate groups to a solution containing metal ions. The phosphonate moieties then capture the ions from the solution, effectively sequestering them onto the surface.
Table 2: Metal Ions Known to Coordinate with Phosphonate Groups
| Metal Ion | Typical Oxidation State | Coordination Context |
| Zirconium | Zr⁴⁺ | Formation of robust metal-phosphonate monolayers. acs.orgnih.gov |
| Indium | In³⁺ | Used in creating metal-linked phosphonate films. acs.orgnih.gov |
| Aluminum | Al³⁺ | Strong interaction with phosphonate monolayers, causing structural changes. acs.orgnih.gov |
| Calcium | Ca²⁺ | Interaction with phosphonate-modified surfaces. acs.orgnih.gov |
| Magnesium | Mg²⁺ | Coordination with phosphonate ligands in solution and on surfaces. acs.orgnih.govmdpi.com |
| Chromium | Cr³⁺ | Studied in the context of metal ion interactions with phosphonate monolayers. acs.orgnih.gov |
This table is based on studies of various phosphonate-containing molecules and indicates the general capability of the phosphonate functional group.
Intermolecular Forces and Self-Associative Behavior
The amphiphilic nature of this compound drives its self-associative behavior, particularly in the formation of self-assembled monolayers (SAMs) at interfaces. The primary intermolecular forces at play are van der Waals interactions between the long dodecyl chains and the dipole-dipole interactions involving the polar phosphonate headgroups.
In solution or at other interfaces, the molecule may form other supramolecular structures, such as micelles, where the hydrophobic alkyl chains aggregate to minimize contact with a polar solvent, while the polar phosphonate headgroups form the outer shell.
Applications in Polymer Science and Macromolecular Functionalization
Covalent Grafting Strategies for Polymer Chain Modification
Covalent grafting is a powerful technique to permanently alter the surface or bulk properties of a polymer. Diethyl 12-mercaptododecylphosphonate is a prime candidate for such modifications.
Post-polymerization functionalization allows for the modification of existing polymers, providing a route to new materials without the need to synthesize new monomers. The thiol group of this compound is well-suited for these strategies. For instance, polymers containing "ene" functionalities (carbon-carbon double bonds) can be readily functionalized via thiol-ene click chemistry under mild conditions, often initiated by UV light or a radical initiator. nih.govspecialchem.com This approach offers a high degree of control over the functionalization process and is tolerant of a wide range of functional groups.
Tailoring Polymer Interfacial Adhesion and Compatibility
The ability of this compound to act as an adhesion promoter is a direct consequence of its bifunctional nature. benicewiczgroup.com By covalently bonding to one polymer surface via its thiol group and interacting with another surface or material through its phosphonate (B1237965) group, it can significantly enhance the adhesion between otherwise incompatible materials. This is crucial in the development of multi-layer polymer films, coatings, and adhesives where strong interfacial bonding is paramount for performance and durability.
Development of Phosphonate- and Thiol-Functionalized Polymeric Architectures
The use of this compound opens up possibilities for creating complex and highly functional polymeric architectures. By incorporating this molecule into polymer chains, either as a pendant group or at the chain ends, materials with a tailored distribution of both phosphonate and thiol functionalities can be designed. These architectures could exhibit a range of interesting properties, such as the ability to self-assemble, respond to stimuli, or act as platforms for further chemical modifications. For example, the free thiol groups could be used for subsequent "click" reactions to attach other functional molecules, leading to the creation of multifunctional materials with applications in areas like biomedicine and advanced coatings.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | diethyl (12-sulfanyldodecyl)phosphonate |
| CAS Number | 1049677-30-6 |
| Molecular Formula | C16H35O3PS |
| Molecular Weight | 338.49 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Refractive Index | 1.4640-1.4700 @ 20°C |
Integration into Nanotechnology and Nanomaterial Systems
Surface Modification of Inorganic Nanoparticles for Enhanced Dispersion and Stability
The primary challenge in utilizing inorganic nanoparticles in various applications is their tendency to agglomerate to minimize their high surface energy. siena.edu Surface modification with capping agents is a critical strategy to overcome this issue, ensuring the nanoparticles remain well-dispersed and stable in different media. siena.edunih.gov Diethyl 12-mercaptododecylphosphonate serves as an excellent surface ligand for this purpose, particularly for metallic nanoparticles such as gold and silver, as well as for semiconductor quantum dots.
The thiol group exhibits a strong affinity for and forms a covalent bond with the surface of metallic nanoparticles. nih.govuniroma1.it This robust anchoring mechanism ensures the ligand remains firmly attached to the nanoparticle. The long alkyl chain then extends away from the surface, and the terminal diethyl phosphonate (B1237965) group provides steric hindrance and can be tailored for specific solvent compatibility. This dual functionality prevents the nanoparticles from coming into close contact and aggregating, thereby enhancing their colloidal stability. nih.gov The modification improves the interfacial interactions between the inorganic particles and the surrounding matrix, which is essential for creating homogeneous nanocomposites. siena.edu
| Nanoparticle Type | Binding Group | Stabilizing Group | Effect on Nanoparticle Properties |
| Gold Nanoparticles (AuNPs) | Thiol (-SH) | Diethyl Phosphonate | Enhanced colloidal stability in organic solvents, prevention of aggregation. nih.govresearchgate.net |
| Silver Nanoparticles (AgNPs) | Thiol (-SH) | Diethyl Phosphonate | Improved dispersion and prevention of oxidation. |
| Quantum Dots (e.g., CdSe) | Thiol (-SH) | Diethyl Phosphonate | Passivation of surface defects, improved photoluminescence quantum yield, and enhanced solution processability. nih.gov |
| Metal Oxide Nanoparticles (e.g., TiO₂) | Phosphonate | Thiol | The phosphonate group can bind to metal oxide surfaces, leaving the thiol group available for further functionalization. |
Engineering of Core-Shell Nanostructures
Core-shell nanoparticles, which consist of an inner core material coated with a shell of a different material, possess unique properties derived from the combination of the two components. rsc.orgrsc.org These structures are critical in applications ranging from drug delivery to catalysis and photonics. nih.govnih.gov this compound can function as a molecular linker in the synthesis of such complex nanostructures.
In a typical scenario, the thiol group of the molecule will first bind to the surface of a pre-synthesized core nanoparticle (e.g., a gold or iron nanoparticle). rsc.org This creates a self-assembled monolayer on the core's surface with the phosphonate groups facing outward. These phosphonate groups can then act as nucleation sites or anchors for the deposition of the shell material. For instance, they can bind to metal precursors, facilitating the uniform growth of a metal oxide (like silica (B1680970) or titania) or a different metallic shell around the core. This directed growth ensures a well-defined and stable core-shell architecture, which is often difficult to achieve through other methods. escholarship.org
| Core Material | Shell Material | Role of this compound | Resulting Nanostructure Properties |
| Gold (Au) | Silica (SiO₂) | Binds to Au core via thiol group; phosphonate group anchors silica precursors for shell formation. | Enhanced stability, biocompatibility, and further functionalization capability. |
| Iron (Fe) / Iron Oxide (Fe₃O₄) | Platinum (Pt) | Acts as a linker between the magnetic core and the catalytic shell. rsc.org | Creates a magnetically separable catalyst with high stability. |
| Cadmium Selenide (CdSe) | Cadmium Sulfide (CdS) | The thiol group binds to the CdSe core, while the phosphonate may mediate the epitaxial growth of the CdS shell. nih.govfrontiersin.org | Improved photostability and quantum efficiency of the quantum dot. nih.gov |
Self-Assembly Directed Nanostructure Fabrication
The spontaneous organization of nanoparticles into ordered, large-scale superstructures is a powerful bottom-up approach to creating novel materials with collective properties. mdpi.com Ligands play a crucial role in directing this self-assembly process by modulating the interaction forces between individual nanoparticles. researchgate.netcam.ac.uk
This compound is an ideal candidate for directing the self-assembly of nanoparticles. After functionalizing a population of nanoparticles via the thiol-metal bond, the particles become decorated with a layer of ligands. The interactions between the terminal phosphonate groups of adjacent nanoparticles can then be controlled to guide the assembly process. These interactions can be tuned by changing the solvent polarity or by introducing specific ions that can coordinate with the phosphonate groups, creating cross-links between particles. This allows for the fabrication of one-, two-, or three-dimensional nanostructures, such as nanoparticle chains or ordered arrays on a substrate. researchgate.netnih.gov This method of directed self-assembly is a low-cost, high-throughput alternative to traditional top-down lithographic techniques. mdpi.comrsc.org
Role in Biosensing Platform Development at the Nanoscale
Nanoparticle-based biosensors offer significant advantages in terms of sensitivity and miniaturization. A critical step in the development of these sensors is the stable immobilization of biorecognition molecules (e.g., enzymes, antibodies, DNA) onto the nanoparticle surface. nih.gov this compound serves as a highly effective bifunctional linker for this purpose.
The thiol group provides a stable anchor to a transducer material, which is often a gold nanoparticle or a gold-coated surface used in techniques like Surface Plasmon Resonance (SPR) or Surface-Enhanced Raman Spectroscopy (SERS). nih.gov The terminal diethyl phosphonate group, after hydrolysis to the corresponding phosphonic acid, provides a reactive site for the covalent attachment of biomolecules. This covalent linkage is robust and ensures that the biological component is correctly oriented and accessible for binding to its target analyte. The long alkyl chain also acts as a spacer, minimizing steric hindrance and potential denaturation of the immobilized biomolecule on the nanoparticle surface.
Advanced Nanomaterial Design Through Bifunctional Linkers
The ability to rationally design and construct complex nanomaterials is predicated on the availability of versatile molecular building blocks. Bifunctional linkers like this compound are central to this design paradigm, enabling the creation of multifunctional hybrid materials that combine the distinct properties of different components. nih.govnih.gov
This molecule allows for a "plug-and-play" approach to nanomaterial design. The thiol end can be attached to any thiol-reactive surface, most notably plasmonic nanoparticles like gold, while the phosphonate end can bind to metal oxides or be used as a point of conjugation for a wide range of other molecules, including polymers, photosensitizers, or therapeutic agents. uniroma1.itnih.gov This opens up possibilities for creating sophisticated systems such as:
Targeted Drug Delivery Vehicles: Where a gold nanoparticle core provides imaging contrast, and the phosphonate linker attaches both a targeting ligand and a drug molecule.
Hybrid Photovoltaic Materials: By linking semiconductor quantum dots to metal oxide electrodes to improve charge separation and transport. nih.gov
Catalytic Nanoreactors: Consisting of a metallic nanoparticle catalyst functionalized with phosphonate-terminated polymers that can create a specific microenvironment to enhance reaction rates and selectivity.
The use of this compound and similar bifunctional linkers provides a powerful toolset for materials scientists to engineer the interface between organic and inorganic components at the nanoscale, leading to materials with unprecedented properties and functionalities. capes.gov.br
Theoretical and Computational Chemistry Investigations of Diethyl 12 Mercaptododecylphosphonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Diethyl 12-mercaptododecylphosphonate. These calculations can predict key descriptors of reactivity, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), Mulliken charges, and various reactivity indices.
Key Electronic Properties and Reactivity Descriptors:
HOMO and LUMO Energies: The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For this compound, the HOMO is likely to be localized on the sulfur atom of the thiol group and the non-bonding oxygen atoms of the phosphonate (B1237965) group, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed around the phosphorus atom, indicating its potential to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. mdpi.com
Mulliken Charges: The distribution of atomic charges influences the molecule's electrostatic interactions and reactivity. In this compound, the phosphorus atom is expected to carry a significant positive charge, while the oxygen and sulfur atoms will be negatively charged. These charge distributions are critical in determining how the molecule interacts with surfaces and other molecules.
Reactivity Indices: Descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be derived from HOMO and LUMO energies. mdpi.com These indices provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. For example, the thiol group's reactivity is crucial for its application in forming linkages with biomolecules or its interaction with metal surfaces. nih.gov
Table 1: Representative Calculated Electronic Properties of Structurally Similar Molecules
| Molecule/Fragment | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dodecylphosphonic Acid | DFT/B3LYP | -7.2 | -0.5 | 6.7 |
| Dodecanethiol | DFT/B3LYP | -6.5 | -0.2 | 6.3 |
| Triethyl Phosphate | G3X | - | - | - |
Note: The values presented are representative and sourced from computational studies on analogous molecules. Actual values for this compound may vary and require specific calculations.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and intermolecular interactions of molecules in condensed phases, such as in solution or within a self-assembled monolayer. researchgate.net These simulations can provide detailed information about the forces that govern the assembly and stability of molecular layers.
For this compound, MD simulations would be crucial to understand the interplay of van der Waals forces between the long alkyl chains, and the electrostatic and hydrogen-bonding interactions involving the phosphonate and thiol groups. Studies on dodecanethiol SAMs have shown that the van der Waals interactions between the alkyl chains are a primary driving force for the ordering and stability of the monolayer. nih.gov
Key Intermolecular Interactions:
Van der Waals Interactions: The 12-carbon alkyl chains of this compound will exhibit significant van der Waals interactions, promoting a high degree of packing and order within a SAM.
Dipole-Dipole Interactions: The phosphonate group possesses a strong dipole moment, leading to significant dipole-dipole interactions that can influence the orientation and packing of the molecules in a monolayer.
Hydrogen Bonding: While the diethyl ester form of the phosphonate limits its hydrogen bonding capacity compared to the corresponding phosphonic acid, the terminal thiol group can participate in hydrogen bonding, particularly in the presence of suitable acceptor molecules or in certain solvent environments.
MD simulations can also be used to calculate radial distribution functions (RDFs), which provide a probabilistic measure of finding a particle at a certain distance from a reference particle. The RDFs for the phosphorus, sulfur, and terminal carbon atoms would reveal the short-range and long-range order within a monolayer of this compound.
Computational Modeling of Surface Adsorption and SAM Formation
The adsorption of this compound onto a substrate is a critical step in the formation of SAMs. Computational modeling, often combining quantum mechanics and molecular mechanics (QM/MM) or employing DFT with periodic boundary conditions, can provide detailed insights into the adsorption process.
The bifunctional nature of this compound allows for different adsorption scenarios depending on the substrate. The phosphonate headgroup is known to form strong bonds with metal oxide surfaces such as alumina (B75360) (Al₂O₃) and titania (TiO₂), while the thiol group has a strong affinity for gold surfaces. nih.govacs.org
Adsorption on Metal Oxide Surfaces:
Computational studies on the adsorption of alkylphosphonic acids on metal oxides have shown that the phosphonate group can bind to the surface in monodentate, bidentate, or tridentate coordination modes. The preferred binding mode depends on factors such as the surface crystallography and the presence of water.
The adsorption energy, which is a measure of the strength of the interaction between the molecule and the surface, can be calculated. For long-chain alkylphosphonic acids on metal oxides, these energies are typically in the range of -100 to -200 kJ/mol, indicating strong chemisorption.
Adsorption on Gold Surfaces:
The thiol group is well-known to form a strong covalent bond with gold surfaces. osti.gov Computational modeling of alkanethiol adsorption on gold has provided detailed information about the Au-S bond length and the structure of the resulting SAM.
For this compound, adsorption via the thiol group would leave the phosphonate group exposed at the monolayer-air or monolayer-liquid interface, allowing for further functionalization.
Table 2: Representative Calculated Adsorption Properties of Analogous Molecules
| Adsorbate | Substrate | Adsorption Energy (kJ/mol) | Key Bond Distance (Å) |
| Dodecylphosphonic Acid | Alumina (Al₂O₃) | -150 | P-O(surface): ~1.8 |
| Dodecanethiol | Gold (Au) | -120 | Au-S: ~2.4 |
| Methylphosphonic Acid | Titania (TiO₂) | -135 | P-O(surface): ~1.7 |
Note: These values are representative and collated from various computational studies on similar systems. Direct computational investigation of this compound is required for precise data.
Predictive Simulations for Novel Derivatizations and Applications
Computational chemistry can be a predictive tool for designing novel derivatives of this compound with enhanced properties or for exploring new applications. By systematically modifying the molecular structure in silico, it is possible to screen for candidates with desired characteristics before undertaking synthetic efforts.
Potential Areas for Predictive Simulations:
Tailoring Surface Properties: The terminal thiol group can be computationally modified to other functional groups to predict how this would alter the surface properties of the resulting SAM, such as wettability, adhesion, and biocompatibility. For example, replacing the thiol with a carboxyl or an amino group would drastically change the surface chemistry.
Designing Bifunctional Linkers: The dual functionality of this compound makes it an interesting candidate as a linker molecule. Predictive simulations could explore its use in connecting different materials, for instance, by binding a metal oxide nanoparticle to a gold surface. The mechanical properties of such a linkage could be investigated using steered molecular dynamics.
Exploring Reactivity for Bioconjugation: The reactivity of the thiol group towards specific biomolecules could be modeled to predict the efficiency and stability of bioconjugation reactions. researchgate.net This would be valuable in the development of biosensors or biocompatible coatings.
While predictive simulations for this compound have not been extensively reported, the methodologies are well-established and could provide significant contributions to the rational design of new materials and devices based on this versatile molecule. acs.orgmdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Sustainable Synthetic Pathways
The traditional synthesis of organophosphorus compounds often involves reagents and conditions that are environmentally challenging. tandfonline.com Future research is increasingly focused on developing "green" and sustainable synthetic routes for compounds like Diethyl 12-mercaptododecylphosphonate. researchgate.netrsc.org This involves a shift away from classical methods that may use harsh chlorinating agents, towards more ecologically benign and efficient processes. tandfonline.com
Key areas of exploration include:
Catalytic Approaches: Investigating novel transition-metal-free or earth-abundant metal catalysts to facilitate the C-P bond formation, a core step in phosphonate (B1237965) synthesis. rsc.org This could reduce reliance on stoichiometric reagents and minimize waste.
Solvent-Free and Alternative Energy-Driven Reactions: The development of synthetic methods that operate under solvent-free conditions or utilize alternative energy sources such as microwaves or visible light is a significant goal. researchgate.netrsc.org Visible-light-driven reactions, for example, offer a renewable energy source for promoting chemical transformations under mild conditions. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This contrasts with traditional routes where significant portions of reagents are discarded as byproducts. tandfonline.com
Electrochemical Synthesis: Electrosynthesis presents a powerful and green alternative to classical organophosphorus chemistry, potentially starting from elemental white phosphorus and avoiding hazardous intermediates. tandfonline.com
By focusing on these green chemistry principles, the production of this compound can become more cost-effective, safer, and environmentally sustainable, which is crucial for its large-scale application in industrial and technological fields. researchgate.net
Advanced Applications in Biomolecular Systems and Hybrid Materials
The dual functionality of this compound makes it an exceptional candidate for creating advanced biomolecular interfaces and novel hybrid materials. The phosphonate group provides a stable anchor to a wide variety of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and hafnium oxide (HfO₂), forming robust self-assembled monolayers (SAMs). sci-hub.semdpi.combeilstein-journals.org The terminal thiol group then serves as a versatile handle for subsequent chemical reactions.
Future research in this area will likely focus on:
Biosensor Development: The thiol group can be used to immobilize biomolecules such as enzymes, antibodies, or DNA strands onto a sensor surface. This could lead to the development of highly sensitive and specific biosensors for medical diagnostics, environmental monitoring, and food safety applications. The phosphonate anchor ensures the long-term stability of the sensor surface, even in aqueous environments. sci-hub.se
Functionalized Implants: Coating titanium-based medical implants with this compound and subsequently attaching bioactive molecules to the thiol terminus is a promising strategy. nih.gov This could enhance osseointegration, prevent implant-related infections, or facilitate localized drug delivery. nih.gov
Hybrid Nanoparticles: The compound can be used to functionalize nanoparticles, creating hybrid materials with tailored properties. beilstein-journals.org For instance, phosphonate-coated magnetic nanoparticles could have their surfaces further modified via the thiol group for applications in targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, or bio-separation.
Metal-Organic Frameworks (MOFs) and Porous Materials: Phosphonate linkers are being explored for the construction of novel metal-organic frameworks and other porous materials. kaust.edu.saresearchgate.net The thiol functionality within such a framework could act as a catalytic site or a specific binding location for capturing heavy metals or other pollutants.
The ability to create stable, functionalized surfaces is a cornerstone of modern materials science, and this compound is poised to be a key building block in this field.
Development of Responsive and Adaptive Materials
A major frontier in materials science is the creation of "smart" materials that can change their properties in response to external stimuli. The chemical structure of this compound offers intriguing possibilities for designing such responsive and adaptive systems.
Emerging research directions include:
Redox-Switchable Surfaces: The thiol group (-SH) can be reversibly oxidized to form a disulfide bond (-S-S-). This redox process can be triggered electrochemically or chemically. When this compound is assembled into a monolayer, this reversible covalent bonding can alter the surface's properties, such as its wettability, adhesion, or ability to bind other molecules. This could be exploited in microfluidic devices, switchable catalysts, or surfaces with controllable bio-adhesion.
pH-Responsive Systems: While the diethyl phosphonate ester is stable, it can be hydrolyzed to the corresponding phosphonic acid. The protonation state of this phosphonic acid headgroup is dependent on the pH of the surrounding environment. This change in charge at the surface can alter the interaction with the underlying substrate and with the surrounding medium, leading to pH-responsive swelling or conformational changes in polymer brushes grafted from these surfaces. mdpi.com
Light-Triggered Responses: By attaching a photo-responsive molecule (a chromophore) to the thiol group, it may be possible to create materials that respond to specific wavelengths of light. This could lead to light-controlled release of molecules from a surface or photo-switchable surface properties.
The development of these responsive materials requires a deep understanding of how molecular-level changes translate into macroscopic property shifts.
In Situ Characterization of Dynamic Processes Involving the Compound
To fully harness this compound in dynamic systems, it is crucial to observe and understand its behavior in real-time. Future research will increasingly rely on advanced in situ characterization techniques to monitor processes like self-assembly and surface reactions as they occur.
Key techniques and their potential applications are summarized below:
| In Situ Technique | Abbreviation | Information Gained | Application to this compound |
| Quartz Crystal Microbalance with Dissipation Monitoring | QCM-D | Measures mass uptake and viscoelastic properties of thin films in real-time. | Studying the kinetics of SAM formation from solution; monitoring the binding of biomolecules to the thiol-terminated surface. princeton.edu |
| Surface Plasmon Resonance | SPR | Detects changes in the refractive index at a surface, allowing for label-free monitoring of binding events. | Quantifying the kinetics and affinity of protein or DNA binding to a functionalized surface. |
| Atomic Force Microscopy | AFM | Provides topographical images of surfaces at the nanoscale. | Visualizing the growth of the SAM in real-time, from initial nucleation to full monolayer coverage; observing stimulus-induced surface restructuring. researchgate.net |
| Infrared Reflection-Absorption Spectroscopy | IRRAS | Provides information about the chemical composition and orientation of molecules in a monolayer. | Monitoring the chemical state of the thiol group (e.g., oxidation to disulfide) or the binding of molecules to the surface in real-time. |
By combining these techniques, researchers can gain a comprehensive picture of the dynamic processes governing the formation and function of materials based on this compound.
Multiscale Modeling Integration for Comprehensive Understanding
To complement experimental work, multiscale modeling and computational chemistry will be indispensable for gaining a deeper, predictive understanding of this compound. nih.gov This approach bridges the gap from quantum mechanical interactions to macroscopic material properties.
Future modeling efforts will likely integrate several levels of theory:
Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to precisely model the binding of the phosphonate headgroup to different metal oxide surfaces. researchgate.net This can elucidate the preferred binding modes (e.g., monodentate, bidentate) and the electronic structure of the interface, which are critical for stability and performance in electronic devices. researchgate.net
Coarse-Grained (CG) Modeling: To simulate larger systems over longer timescales (e.g., the formation of polymer brushes or the interaction of functionalized nanoparticles), coarse-grained models that group atoms into larger "beads" can be employed. This allows for the study of emergent, large-scale phenomena that are computationally prohibitive at the all-atom level.
Integrating these modeling techniques will allow for the in silico design of new materials with desired properties, guiding experimental efforts and accelerating the development of new technologies based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethyl 12-mercaptododecylphosphonate with high purity?
- Methodology : A multi-step synthesis approach is recommended. Begin with the phosphorylation of 12-mercaptododecanol using diethyl phosphite under acidic conditions (e.g., p-toluenesulfonic acid in acetone/water), followed by reflux in an inert atmosphere (argon/nitrogen) for 48–72 hours . Purification via solvent extraction (e.g., dichloromethane/water) and vacuum distillation (e.g., Kugelrohr distillation at 0.05 Torr) ensures ≥95% purity. Monitor reaction progress using GC or TLC, and confirm purity via NMR (δ ~1.3 ppm for ethoxy groups, δ ~2.7 ppm for thiol protons) and mass spectrometry (expected molecular ion [M⁺] at m/z ~378) .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to identify ethoxy (δ 1.3–4.1 ppm) and mercaptododecyl chains (δ 1.2–2.8 ppm). FT-IR confirms P=O (1250–1300 cm) and -SH (2550–2600 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHOPS, theoretical 362.21 g/mol) .
- Elemental Analysis : Verify C, H, P, and S content (±0.3% deviation) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodology : Store in amber glass vials under inert gas (argon) at 2–8°C to minimize thiol oxidation. Use desiccants (silica gel) to prevent hydrolysis. Monitor purity via periodic NMR analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in thiol reactivity during surface functionalization experiments?
- Analysis : Contradictions in thiol-group reactivity (e.g., inconsistent gold nanoparticle binding) may arise from:
- Oxidation : Trace oxygen converts -SH to disulfides (-S-S-). Use reducing agents (e.g., TCEP) during functionalization .
- Steric hindrance : The long dodecyl chain may limit accessibility. Optimize solvent polarity (e.g., ethanol/water mixtures) to improve ligand mobility .
- Validation : Compare XPS data (S 2p peaks at ~162 eV for Au-S bonds) and AFM thickness measurements to confirm monolayer formation .
Q. What strategies mitigate disulfide formation during long-term storage or experimental use?
- Methodology :
- Additives : Include 1–5 mM TCEP or DTT in stock solutions to reduce disulfide bonds .
- Inert atmosphere : Conduct experiments in gloveboxes (O < 1 ppm) .
- Characterization : Use Raman spectroscopy (S-S stretch at 500–550 cm) to quantify oxidation .
Q. How does the phosphonate group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Experimental Design :
- Synthesis : React this compound with Zn(NO) or ZrCl in DMF/water at 80°C for 24 hours .
- Analysis : Use PXRD to confirm MOF crystallinity and BET surface area measurements to assess porosity. XANES can probe phosphorus-metal interactions .
Key Considerations for Experimental Design
- Safety : While the compound is not classified as hazardous, its thiol group requires handling in fume hoods with nitrile gloves. Avoid skin/eye contact .
- Synthesis Reproducibility : Batch-to-batch variability in mercaptododecanol starting material can affect yields. Source reagents from suppliers with ≥98% purity .
- Ethical Compliance : Strictly prohibit human/animal testing. Use only for in vitro or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
